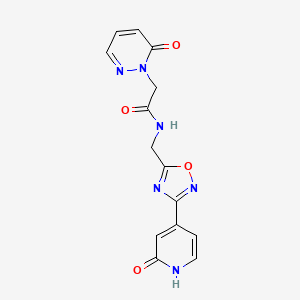![molecular formula C15H16F3NO B2681146 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol CAS No. 477848-43-4](/img/structure/B2681146.png)
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol is an organic compound with the molecular formula C15H16F3NO and a molecular weight of 283.29 g/mol This compound features a quinuclidine core, which is a bicyclic amine, and a trifluoromethyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol typically involves the following steps:
Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Condensation Reaction: The final step involves a condensation reaction between the quinuclidine derivative and the trifluoromethyl-substituted benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the quinuclidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anticholinergic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may act on cholinergic receptors, inhibiting acetylcholine binding and thereby modulating neurotransmission. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and receptor sites.
類似化合物との比較
Similar Compounds
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone: Similar structure but with a ketone group instead of an alcohol.
3-quinuclidinol: Lacks the trifluoromethyl-substituted phenyl group.
4-(trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but lacks the quinuclidine core.
Uniqueness
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol is unique due to the combination of the quinuclidine core and the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for specialized applications .
特性
CAS番号 |
477848-43-4 |
|---|---|
分子式 |
C15H16F3NO |
分子量 |
283.29 g/mol |
IUPAC名 |
2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)12-3-1-10(2-4-12)9-13-14(20)11-5-7-19(13)8-6-11/h1-4,9,11,14,20H,5-8H2 |
InChIキー |
WPCZJSSIEMUSDD-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O |
正規SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2681064.png)

![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)
![2-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2681069.png)
![8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681071.png)


![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
![3-(4-CHLOROBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2681077.png)
![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine](/img/structure/B2681078.png)
![2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2681079.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2681080.png)


